N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
Description
The compound N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl bridge to a 3,3-dimethylbutanamide group. The 3,3-dimethylbutanamide tail contributes steric bulk, likely influencing metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-19(2,3)12-18(22)20-7-9-27(23,24)21-8-6-14-10-16(25-4)17(26-5)11-15(14)13-21/h10-11H,6-9,12-13H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDAJXOLELZDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: : This step involves the reaction of appropriate precursors like ortho-dimethoxybenzene with a suitable reagent (such as an acid or a base) to form the dihydroisoquinoline ring.
Introduction of the Sulfonyl Ethyl Group: : This involves sulfonation of the ethyl chain, commonly using sulfonyl chloride in the presence of a base, such as triethylamine, to create the sulfonyl ethyl intermediate.
Coupling Reaction: : The final step includes the reaction of the sulfonyl ethyl intermediate with 3,3-dimethylbutanamide under controlled conditions to form the desired compound. Catalysts or special reagents may be needed to facilitate this step.
Industrial Production Methods
For industrial-scale production, optimized synthetic routes and reaction conditions are employed, focusing on yield, purity, and cost-efficiency:
Continuous Flow Synthesis: : This method allows for the continuous processing of raw materials through a series of reactors, increasing production efficiency.
Purification Techniques: : High-performance liquid chromatography (HPLC) or recrystallization methods ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions, often with hydrogen in the presence of palladium on carbon, can reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions can occur, replacing sulfonyl or other groups with nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Nucleophiles like ammonia or primary amines under controlled pH and temperature conditions.
Major Products Formed
The primary products depend on the reaction type. Oxidation might yield ketones or carboxylic acids, while reduction and substitution produce different functionalized derivatives.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has extensive applications:
Chemistry
It serves as a valuable intermediate in organic synthesis for constructing complex molecular architectures.
Biology
In biological studies, it acts as a probe or ligand for understanding biochemical pathways and enzyme functions.
Medicine
Potential therapeutic applications include its use as a precursor in the development of pharmacologically active agents targeting specific enzymes or receptors.
Industry
In industry, it may be used in the synthesis of specialty chemicals or materials with specific properties.
Mechanism of Action
Mechanism
The compound's mechanism of action depends on its interaction with biological molecules. It may inhibit specific enzymes by binding to their active sites or interact with receptors, modulating their activity.
Molecular Targets and Pathways
Targets may include enzymes like kinases or receptors involved in signaling pathways. The compound might affect cellular processes like signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Core Heterocyclic Moieties
- Target Compound: The 6,7-dimethoxy-3,4-dihydroisoquinoline core combines methoxy substituents (electron-donating groups) with a partially saturated isoquinoline system. This structure may enhance binding to hydrophobic pockets in biological targets while retaining moderate solubility .
- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa): Features a quinoline core with chlorine and methoxy substituents. Quinoline derivatives are known for antimicrobial and anticancer activities, with chlorine atoms often improving potency through increased lipophilicity .
Sulfonamide/Sulfonyl Functionalization
- Target Compound : Contains a sulfonylethyl bridge, which may improve solubility and stability compared to direct sulfonamide linkages.
- Compound IIIa: Utilizes a benzenesulfonamide group directly attached to the quinoline ring. Such sulfonamides are common in carbonic anhydrase inhibitors (e.g., acetazolamide) .
Amide Substituents
- Compounds k and l (PF 43(1)): These butanamides feature phenoxyacetamido and tetrahydro-pyrimidinyl groups. The stereochemistry (S-configurations) in these compounds likely enhances target specificity, as seen in protease inhibitors like ritonavir .
Key Research Findings and Hypotheses
Synthetic Accessibility: Compound IIIa’s synthesis employs DMAP and pyridine, common in sulfonamide formation. The target compound may require analogous conditions for sulfonylation, though its dihydroisoquinoline core might necessitate reductive steps .
Bioactivity Trends: Methoxy groups in IIIa and the target compound could enhance blood-brain barrier penetration compared to non-substituted analogs. The dimethylbutanamide group in the target compound may confer greater metabolic stability than the phenoxyacetamido groups in compounds k/l, which are prone to oxidative degradation .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H21NO3
- Molecular Weight : 299.37 g/mol
- InChIKey : MMIOHRVRVCOZTM-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.37 g/mol |
| InChI | InChI=1S/C18H21NO3/c1-21-17-9-13... |
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-2 receptor. These receptors are implicated in various cellular processes, including apoptosis and cell proliferation.
Sigma Receptor Interaction
Research indicates that compounds interacting with sigma receptors can induce cell death in cancer cells through multiple signaling pathways. For instance, studies have shown that sigma-2 receptor ligands can enhance the efficacy of conventional chemotherapy agents by promoting apoptosis in tumor cells .
Antitumor Activity
Several studies have reported the antitumor potential of related isoquinoline derivatives. For example, thiosemicarbazones derived from similar structures demonstrated significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations . This suggests that this compound may exhibit similar properties.
Case Studies
-
Cytotoxicity Against Tumor Cells :
A study evaluated the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. Results indicated that these compounds induced morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage . -
Pharmacokinetics :
In vivo studies using radiolabeled derivatives showed rapid clearance from circulation and significant accumulation in tumor tissues, highlighting the potential for targeted therapy applications .
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Sigma Receptor Modulation | Induces apoptosis in cancer cells through sigma receptor pathways |
| Antitumor Effects | Demonstrated cytotoxicity against glioblastoma and breast cancer cell lines at low concentrations |
| Pharmacokinetic Properties | Favorable distribution in tumor tissues with rapid blood clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
